Benzenesulfonamide, p-mercapto-
Overview
Description
Benzenesulfonamide, p-mercapto-, is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, with a mercapto group (–SH) at the para position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as an inhibitor of various enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives often involves the sulfonylation of aniline derivatives with sulfonyl chlorides. For benzenesulfonamide, p-mercapto-, a typical synthetic route includes the reaction of p-mercaptoaniline with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives typically involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, p-mercapto-, undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfonic acids or disulfides.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamide derivatives depending on the electrophile used.
Scientific Research Applications
Benzenesulfonamide, p-mercapto-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an inhibitor for enzymes such as carbonic anhydrase, making it useful in studying enzyme mechanisms.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, p-mercapto-, primarily involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the mercapto group, making it less reactive in certain chemical reactions.
p-Toluenesulfonamide: Contains a methyl group instead of a mercapto group, altering its chemical properties and reactivity.
Sulfanilamide: An antibiotic with a similar sulfonamide group but different substituents on the benzene ring.
Uniqueness
Benzenesulfonamide, p-mercapto-, is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other sulfonamides may not be as effective .
Properties
IUPAC Name |
4-sulfanylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAKLWSUNAWWQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214231 | |
Record name | Benzenesulfonamide, p-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64058-62-4 | |
Record name | Benzenesulfonamide, 4-mercapto- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64058-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, p-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, p-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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